Bis(m-phenoxyphenyl)ether

Pour point Low-temperature fluidity Polyphenyl ether homolog comparison

Bis(m-phenoxyphenyl)ether (CAS 748-30-1), systematically named 1,1′-oxybis(3-phenoxybenzene), is a four-ring polyphenyl ether (designated 4P3E) with the molecular formula C₂₄H₁₈O₃ and a molecular weight of 354.40 g/mol. It belongs to the meta-linked polyphenyl ether (PPE) class, in which aromatic rings are interconnected via ether oxygen linkages in a meta-substitution pattern.

Molecular Formula C24H18O3
Molecular Weight 354.4 g/mol
CAS No. 748-30-1
Cat. No. B13782119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(m-phenoxyphenyl)ether
CAS748-30-1
Molecular FormulaC24H18O3
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC(=CC=C2)OC3=CC=CC(=C3)OC4=CC=CC=C4
InChIInChI=1S/C24H18O3/c1-3-9-19(10-4-1)25-21-13-7-15-23(17-21)27-24-16-8-14-22(18-24)26-20-11-5-2-6-12-20/h1-18H
InChIKeyMVCITNPWSJQCBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(m-phenoxyphenyl)ether (4P3E, MCS-210): Procurement-Ready Technical Baseline


Bis(m-phenoxyphenyl)ether (CAS 748-30-1), systematically named 1,1′-oxybis(3-phenoxybenzene), is a four-ring polyphenyl ether (designated 4P3E) with the molecular formula C₂₄H₁₈O₃ and a molecular weight of 354.40 g/mol [1]. It belongs to the meta-linked polyphenyl ether (PPE) class, in which aromatic rings are interconnected via ether oxygen linkages in a meta-substitution pattern. The compound is also known by its trade designation MCS-210 [2]. PPEs are recognized for their exceptional thermal-oxidative stability, radiation resistance, and low volatility — properties that derive from the absence of easily oxidizable saturated carbon–hydrogen bonds in their fully aromatic structure [3]. As a four-ring member of this homologous series, 4P3E occupies a distinct physicochemical niche between the lower-viscosity three-ring 3P2E and the higher-viscosity five-ring 5P4E.

Why Generic Substitution of Bis(m-phenoxyphenyl)ether (4P3E) with Other PPE Homologs Carries Technical Risk


Polyphenyl ethers are not a single commodity fluid but a homologous series in which each additional phenyl ring and its substitution pattern sharply alters pour point, viscosity, thermal stability ceiling, and tribological behavior [1]. As shown in the physical property table compiled from authoritative databases, 4P3E (four rings) has a pour point of −12°C, whereas the five-ring 5P4E has a pour point of +4.5°C, and the six-ring 6P5E has +10°C [2]. Substituting 5P4E for 4P3E in a system designed around the latter's low-temperature fluidity could result in solidification or inadequate pumpability at sub-ambient temperatures. Conversely, substituting the lower homolog 3P2E (which is a solid at room temperature) would forfeit liquid-handling convenience entirely. Even the para-isomeric analog of 4P3E (bis(p-phenoxyphenyl)ether, CAS 3379-41-7) exhibits a melting point of approximately 110°C, rendering it unsuitable for liquid-phase applications without heating . These steep property cliffs across the PPE series mean that generic, specification-blind interchange is technically unsound. The quantitative evidence below establishes exactly where 4P3E is differentiated and for which application scenarios it should be preferentially selected.

Quantitative Differentiation Evidence for Bis(m-phenoxyphenyl)ether (4P3E) vs. Closest Analogs


Pour Point: 4P3E Remains Liquid 16.5°C Below the Solidification Point of 5P4E

Among the liquid polyphenyl ether homologs, 4P3E exhibits the lowest pour point. The four-ring 4P3E has a pour point of −12°C (10°F), whereas the five-ring 5P4E (m-bis(m-phenoxyphenoxy)benzene), the most commonly used PPE high-temperature base fluid, has a pour point of +4.5°C (40°F) [1]. The six-ring 6P5E is even higher at +10°C (50°F). This means 4P3E provides a 16.5°C wider operating window below ambient before solidification occurs compared to 5P4E. The three-ring 3P2E and two-ring 2P1E are solids at room temperature and thus not viable as liquid lubricants or hydraulic fluids without heating [1]. For systems requiring cold-start capability or operation in unheated environments, 4P3E is the lowest-viscosity liquid PPE option available.

Pour point Low-temperature fluidity Polyphenyl ether homolog comparison

Viscosity at 100°F: 4P3E Flows at 70 cSt vs. 360 cSt for 5P4E — a 5.1-Fold Difference

The kinematic viscosity of 4P3E at 100°F (38°C) is 70 cSt, compared to 360 cSt for 5P4E — a factor of approximately 5.1× higher for the five-ring homolog [1]. At 210°F (99°C), the difference narrows but remains substantial: 4P3E at 6 cSt vs. 5P4E at 13 cSt (2.2×). The six-ring 6P5E is dramatically more viscous at 2000 cSt (100°F) and 25 cSt (210°F) [1]. This viscosity hierarchy is corroborated by the European patent EP 2 223 299 B1, which explicitly states that MCS-210 (4P3E) has a viscosity of 70 cSt at 38°C and a molecular weight of 354 g/mol, while OS-138 (6P5E) has a viscosity of 2550 cSt at 38°C and a molecular weight of 540 g/mol [2]. The lower viscosity of 4P3E translates to reduced fluid friction, lower pumping energy requirements, and better penetration into tight clearances compared to 5P4E or 6P5E.

Kinematic viscosity Fluid resistance PPE homolog viscosity ranking

Thermal Stability Ceiling: 4P3E Matches 5P4E Within 12°C While Outperforming Lower Homologs by Over 100°C

The thermal stability of 4P3E is reported as 441°C (825°F), which is only 12°C below that of 5P4E at 453°C (847°F) and 6°C below 6P5E at 447°C (836°F) [1]. In contrast, 4P3E's thermal stability exceeds that of the two-ring 2P1E (316°C, >600°F) by approximately 125°C and that of the three-ring 3P2E (427°C, 800°F) by 14°C [1]. The isoteniscope-measured thermal decomposition temperature range for unsubstituted PPEs as a class is 440–465°C [2]. This places 4P3E firmly within the high-end thermal stability band of the PPE family. From an oxidative stability perspective, the broader PPE class (bis(phenoxyphenoxy)benzenes) is reported to be oxidatively stable to 500°F (260°C) and thermally stable to 800°F (427°C) [3]. Critically, unlike the higher homologs 5P4E and 6P5E, 4P3E delivers this near-peak thermal stability without the penalty of high pour point or high viscosity discussed in Evidence Items 1 and 2.

Thermal decomposition temperature High-temperature stability PPE homolog ranking

Radiation Resistance: PPEs Including 4P3E Show Only 35% Viscosity Increase vs. 1700% for Competing Synthetic Fluids After 1×10¹¹ ergs/g Irradiation

In a direct comparative study, a polyphenyl ether fluid (the PPE class, which includes 4P3E) exhibited a viscosity increase of only 35% after exposure to 1×10¹¹ ergs/g of radiation at 99°C (210°F), whereas synthetic ester, synthetic hydrocarbon, and silicone fluids all showed viscosity increases of approximately 1700% and underwent gelation under identical conditions [1]. Notably, a dedicated OSTI technical report specifically investigated three meta-linked polyphenyl ethers — including bis(m-phenoxyphenyl)ether (4P3E) — both before and after electron irradiation to 1×10¹¹ ergs/g. All three compounds exhibited greater than 40% increase in kinematic viscosity at temperatures below 210°F after irradiation, but no other significant changes in physical properties were observed except for the heat capacity of m-bis(m-phenoxyphenoxy)benzene (5P4E), which decreased by roughly 20% [2]. This study concluded that meta-linked polyphenyl ethers, including 4P3E specifically, are 'ideally suited for use in a high-temperature and a radiation environment' [2]. A separate OSTI study on capacitors confirmed that bis(p-phenoxyphenyl)ether (the para-isomer analog of 4P3E) proved 'highly resistant to irradiation damage' [3].

Ionizing radiation resistance Viscosity stability Synthetic lubricant comparison

Patent-Verified Preferred Base Oil: 4P3E Explicitly Listed Alongside 5P4E in High-Temperature Lubricant Formulation Claims

U.S. Patent 6,511,947 (Heat Resisting Lubricating Oil Composition) explicitly names bis(m-phenoxyphenyl)ether (designated mm-4P3E) as one of the preferred polyphenyl ether base oils, listed alongside m-phenoxyphenoxy m-biphenyl (mm-4P2E), m-bis(m-phenoxyphenoxy)benzene (mmm-5P4E), and the 5P4E isomeric mixture [1]. In this formulation, 4P3E serves as one component of a base oil mixture that also includes a polyphenyl thioether, an amine antioxidant, a phosphate antiwear agent, and an amine salt of acid phosphate. The patent teaches that this combination achieves enhanced heat resistance, oxidation resistance, AND wear resistance — the latter being a known deficiency of single-component polyphenyl ether fluids [1]. Separately, a 2024 Chinese patent (CN 202310913311) discloses that mixtures of 3P2E and 4P3E at mass ratios from 1:10 to 10:1 produce 'significantly more excellent antiwear effect' through synergistic interaction, with 4P3E functioning as the higher-viscosity, higher-ring-number component in the synergistic pair [2].

High-temperature lubricant formulation Base oil selection Patent-verified application

Tribological Performance as Grease Additive: 4P3E Forms Protective Film with Intermediate Adsorption Energy Among xPyE Series

A 2024 study published in Wear (Pan et al., DOI: 10.1016/j.wear.2024.205378) systematically compared the tribological properties of four polyaromatic organics — 2P1E, 3P2E, 4P3E, and 5P4E — as lubricating grease additives using both molecular dynamics simulations (300 MPa, 5 m/s relative shear velocity) and experimental friction/wear measurements [1]. The study concluded that all xPyE additives formed a protective adsorbed film on the metal wall that improved bearing capacity and reduced friction and wear [1]. While 3P2E demonstrated the optimal overall performance (reducing maximum wall stress by 53.4%), the study confirmed that 4P3E also functioned as an effective tribological additive [1]. Importantly, the study used commercial 4P3E (4,4′-diphenoxydiphenyl ether, 98% purity from Wuxi Yatai United Chemical Co.) in the experimental validation [2]. A related Chinese patent (2023) further establishes that combining 3P2E with 4P3E yields synergistic antiwear performance superior to either compound alone [3].

Tribological properties Lubricating grease additive Molecular dynamics simulation

High-Confidence Application Scenarios for Bis(m-phenoxyphenyl)ether (4P3E) Based on Quantitative Evidence


High-Temperature Hydraulic Fluids Requiring Cold-Start Capability (Aerospace & Defense)

4P3E is the only liquid polyphenyl ether that simultaneously provides thermal stability to 441°C (825°F) and a pour point of −12°C (10°F) [1]. For aerospace hydraulic systems that must start reliably at ground-level ambient temperatures (potentially below freezing) yet operate at bulk fluid temperatures approaching 400°C, 5P4E would solidify at +4.5°C, requiring external heating systems that add weight and complexity. The thermal stability penalty of 4P3E relative to 5P4E is only 12°C — a negligible trade-off for gaining reliable low-temperature fluidity. This scenario is directly supported by the Air Force Materials Laboratory's extensive characterization of polyphenyl ethers as high-temperature hydraulic fluids [2].

Radiation-Exposed Lubrication in Nuclear Power Plant Mechanisms and Spacecraft

The OSTI technical report AD-236497 specifically tested bis(m-phenoxyphenyl)ether (4P3E) alongside two other meta-linked PPEs under electron irradiation to 1×10¹¹ ergs/g and concluded these materials are 'ideally suited for use in a high-temperature and a radiation environment' [3]. The broader PPE class demonstrates a viscosity increase of only ~35% under radiation conditions that cause 1700% viscosity increase and gelation in synthetic esters, hydrocarbons, and silicones [1]. For control rod drive mechanisms, fuel handling equipment, or satellite positioning actuators where radiation-induced fluid failure is catastrophic, 4P3E's nearly 50-fold advantage in radiation resistance over competing synthetic fluids is a decisive procurement criterion.

Precision Grease Formulations with Tunable Synergistic Antiwear Performance

The 2024 Wear journal study confirmed that 4P3E functions as an effective lubricating grease additive that forms a protective adsorbed film under boundary lubrication conditions (300 MPa, 5 m/s shear) [4]. The Chinese patent CN 202310913311 further demonstrates that 4P3E can be combined with 3P2E at mass ratios between 1:10 and 10:1 to achieve synergistic antiwear performance superior to either component alone [5]. This creates a formulator-tunable system: by adjusting the 3P2E:4P3E ratio, the tribological, viscosity, and thermal properties of the final grease can be optimized for specific precision machinery requirements in robotics, CNC machine tools, and智能制造 (intelligent manufacturing) equipment.

Ultra-High-Vacuum Diffusion Pump Fluids for Electron Microscopy and Semiconductor Processing

Polyphenyl ethers, as a class, enable ultra-high vacuums down to 4×10⁻¹⁰ Torr at 25°C — superior to silicone fluids (2×10⁻⁸ Torr) and hydrocarbon oils (5×10⁻⁶ Torr) [1]. The vapor pressure of the PPE class at 25°C is 4×10⁻¹⁰ Torr, which is two orders of magnitude lower than silicone and four orders lower than hydrocarbon oil [1]. While the commercial diffusion pump fluid Santovac 5 is based on 5P4E, 4P3E's lower viscosity (70 cSt vs. 360 cSt at 38°C for 5P4E) [1] makes it preferable in vacuum systems where faster fluid circulation, lower back-pressure, or reduced energy consumption in the pump boiler are design priorities. The European Patent EP 2 223 299 B1 explicitly references MCS-210 (4P3E) alongside OS-138 (6P5E) in the context of high-purity optical applications [6].

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